

occurrence of chloropropanols in fermented foods

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Compound of Interest

Compound Name: Chloropropanol

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An In-depth Technical Guide on the Occurrence of **Chloropropanols** in Fermented Foods

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloropropanols are a class of chemical contaminants that can form in foods during processing.^[1] The most prominent among them are 3-monochloropropane-1,2-diol (3-MCPD) and 1,3-dichloro-2-propanol (1,3-DCP).^{[1][2]} These compounds have garnered significant attention from regulatory bodies and the scientific community due to their toxicological profiles.^[3] 3-MCPD is classified by the International Agency for Research on Cancer (IARC) as a "possible human carcinogen" (Group 2B), with established nephrotoxic and reproductive effects in animal studies.^{[3][4][5]} 1,3-DCP is considered a genotoxic carcinogen.^{[3][6]}

While initially associated with acid-hydrolyzed vegetable protein (acid-HVP), a savory food ingredient, their presence has been confirmed in a wide range of foods, including fermented products.^[7] This guide provides a comprehensive technical overview of the formation, occurrence, toxicology, and analysis of **chloropropanols** in fermented foods, with a primary focus on soy sauce and related products.

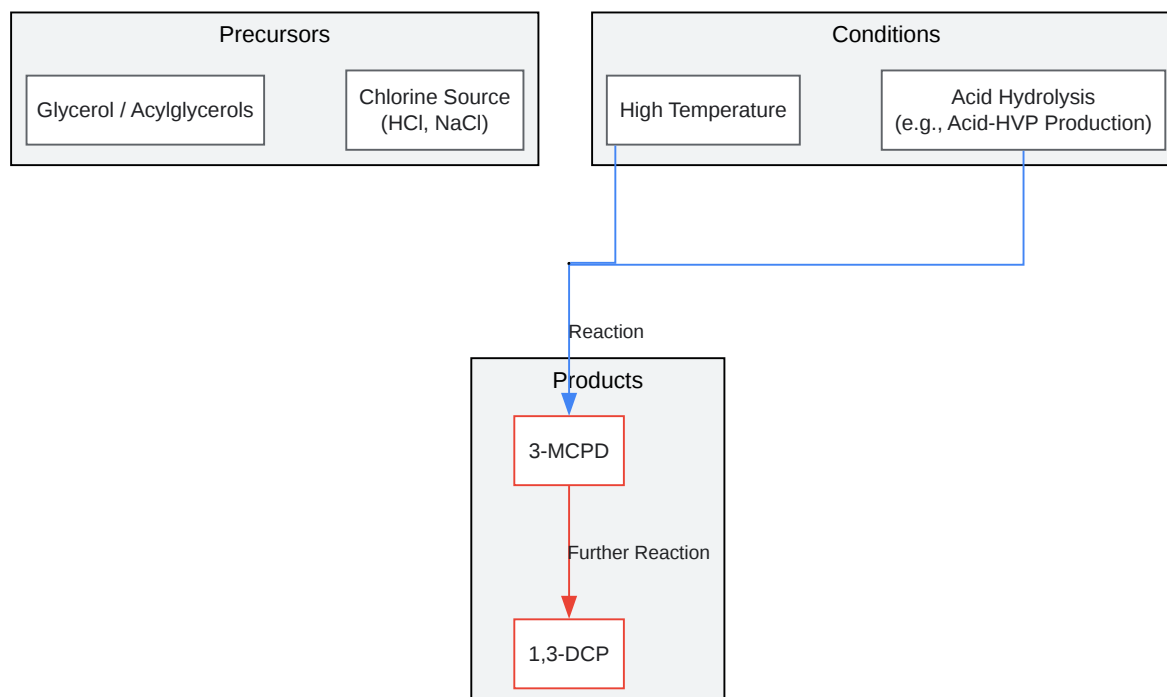
Formation Mechanisms in Fermented Foods

Chloropropanols are not typically found in traditionally fermented foods; their presence is almost exclusively linked to processes involving acid hydrolysis at high temperatures.^[2]

Key Formation Factors:

- **Precursors:** The primary precursors are glycerol, acylglycerols (lipids), and phospholipids present in the raw materials (e.g., defatted soy meal).[\[1\]](#)[\[8\]](#)
- **Chlorine Source:** A source of chlorine ions is essential. In the context of fermented foods like soy sauce, this can be hydrochloric acid (HCl) used for rapid protein hydrolysis (acid-HVP production) or, to a lesser extent, high concentrations of sodium chloride (salt) under specific conditions.[\[2\]](#)[\[9\]](#)
- **High Temperature:** Thermal processing is a critical catalyst for the reaction between lipids and the chlorine source.[\[2\]](#)[\[8\]](#)

The primary route for **chloropropanol** formation in soy sauce is the use of acid-HVP as a base ingredient or as a flavor enhancer.[\[4\]](#)[\[8\]](#) During the production of acid-HVP, defatted vegetable proteins are boiled with hydrochloric acid, which breaks them down into amino acids. Residual fats in the protein material react with the HCl at high temperatures to form 3-MCPD.[\[2\]](#)[\[4\]](#) 1,3-DCP can subsequently be formed from the 3-MCPD precursor, particularly in the presence of acetic acid.[\[4\]](#)[\[6\]](#) In contrast, traditionally brewed soy sauces, which rely on enzymatic fermentation over several months, do not involve these harsh conditions and consequently have undetectable or very low levels of these contaminants.[\[2\]](#)



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Figure 1. Formation pathway of **chloropropanols** in food processing.

Quantitative Occurrence in Fermented Foods

Numerous surveys have been conducted globally to quantify the levels of 3-MCPD and 1,3-DCP in fermented food products, primarily soy sauces and related seasonings. The data consistently shows a strong correlation between the production method and contamination levels.

Table 1: Occurrence of 3-MCPD in Soy Sauce and Related Products

Country/Region	Year of Survey	No. of Samples	3-MCPD Range (mg/kg)	Key Findings & Reference
United Kingdom	2002	99	<0.01 - >1.0	Significant reduction from 2000; 8 samples > 0.01 mg/kg.[4]
Australia/NZ	2003	39	<0.01 - 148.2	14 samples > 0.02 mg/kg; highest in a soy seasoning sauce.[4]
USA	2003	-		Market sampling showed very high levels in some products. [6][10]
USA	2015	60		Post-FDA regulation, levels were significantly lower; none > 1 mg/kg.[6][10]
Taiwan	2002	144 (domestic)	<0.01 - >1.0	10 domestic samples exceeded the 1 ppm limit.[11]
Taiwan	2002	26 (imported)	<0.01 - 0.03	Imported samples showed much lower levels.[11]
Korea	2020	31	ND - 0.055	Mean of 11.62 µg/kg; 23% of samples exceeded the

Korean limit of
20 µg/kg.[12]

China

-

-

up to 189

Chinese samples
showed the
highest
concentration in
a global review.
[13]

MDL: Method Detection Limit; ND: Not Detected.

Table 2: Occurrence of 1,3-DCP in Soy Sauce

Country/Region	Year of Survey	No. of Samples	1,3-DCP Range (mg/kg)	Key Findings & Reference
USA	2003	-	>0.00005 - 9.8	40% of samples had detectable levels.[6]
Various	2004 (EU Report)	-	-	Ratio of 1,3-DCP to 3-MCPD ranges widely from 1:2 to 1:3630.[4][14]
-	-	-	-	1,3-DCP is found less frequently than 3-MCPD and generally at lower levels.[14]

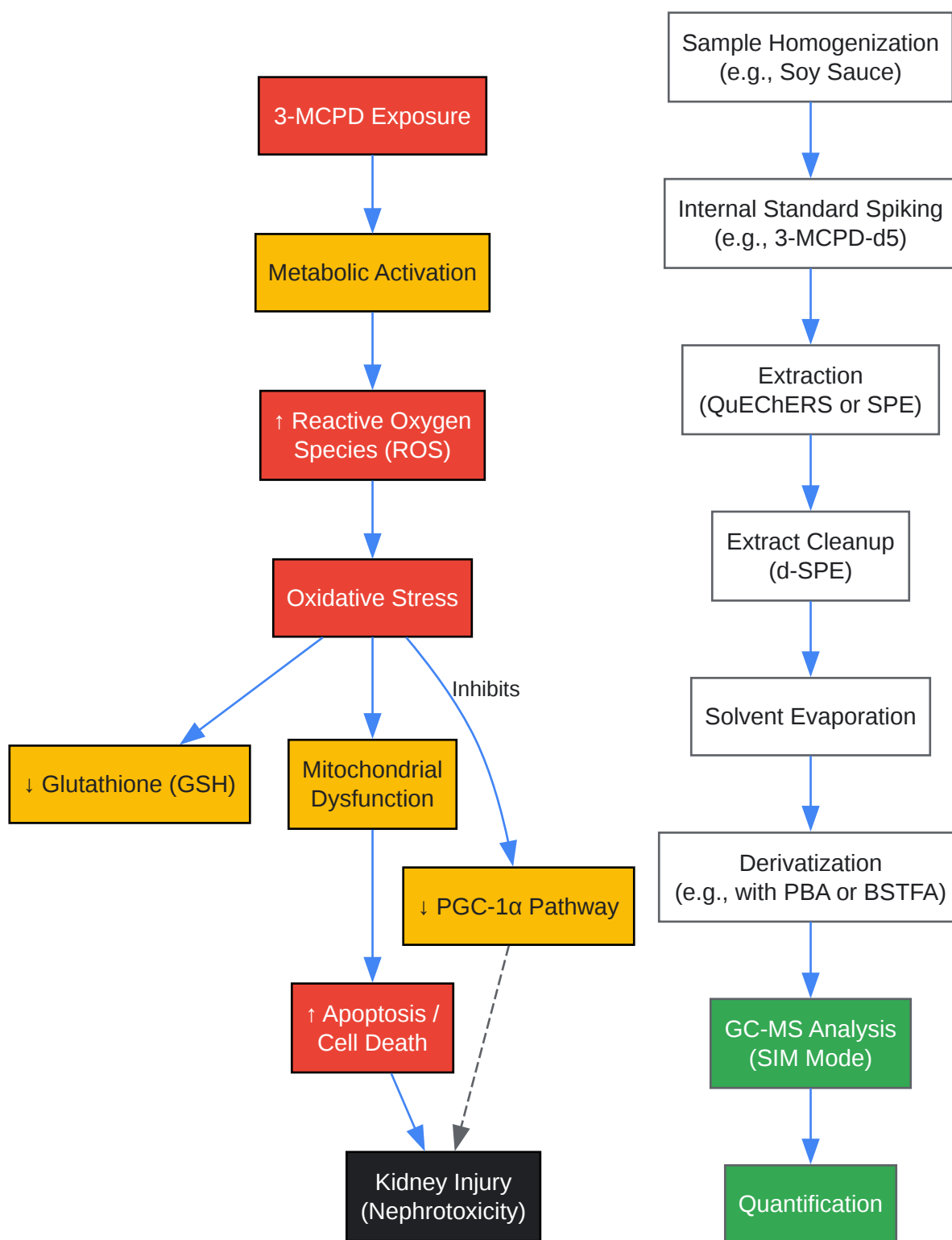
Toxicology and Health Implications

The toxicity of **chloropropanols** is a significant public health concern. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) established a provisional maximum tolerable daily intake (PMTDI) for 3-MCPD of 2 µg/kg of body weight, which was later revised to 4 µg/kg

bw.[2][5] For the genotoxic carcinogen 1,3-DCP, a safe level of intake has not been established, and its presence in food should be as low as reasonably achievable.[2]

Mechanism of 3-MCPD-Induced Nephrotoxicity

The primary target organ for 3-MCPD toxicity is the kidney.[15] Chronic exposure leads to dose-dependent increases in serum creatinine and urea nitrogen, histological renal impairment, progressive nephropathy, and renal tubule dilation.[15] The underlying mechanism is believed to involve the induction of oxidative stress.[15] 3-MCPD metabolites can cause a surge in reactive oxygen species (ROS), leading to a decrease in mitochondrial membrane permeability and the activation of cell death signaling pathways.[15] This oxidative stress depletes cellular antioxidants like glutathione (GSH) and alters the activity of antioxidant enzymes.[15] Studies have also suggested that the PGC-1 α signaling pathway, a key regulator of mitochondrial biogenesis and cellular energy metabolism, is implicated in the kidney injury caused by chronic 3-MCPD exposure.[15]



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